

# Structural Analysis of Butyl 2-Nitropropanoate: A Technical Overview

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Compound of Interest		
Compound Name:	Butyl 2-nitropropanoate	
Cat. No.:	B15422456	Get Quote

To our valued audience of researchers, scientists, and drug development professionals: After a comprehensive search, we have determined that detailed experimental data and established analytical protocols specifically for **Butyl 2-nitropropanoate** are not readily available in the current scientific literature. While information exists for structurally related compounds such as butyl propionate and ethyl 2-nitropropanoate, a direct and thorough structural analysis of **Butyl 2-nitropropanoate** has not been sufficiently documented to produce an in-depth technical guide.

The following sections provide a theoretical framework for the structural analysis of **Butyl 2-nitropropanoate**, based on the anticipated chemical properties and spectroscopic behavior derived from its constituent functional groups. This guide is intended to serve as a foundational resource for researchers undertaking the synthesis and characterization of this compound.

#### **Predicted Physicochemical Properties**

Quantitative data for **Butyl 2-nitropropanoate** is not available. However, we can predict its general characteristics based on its molecular structure. A summary of these predicted properties is presented in Table 1.

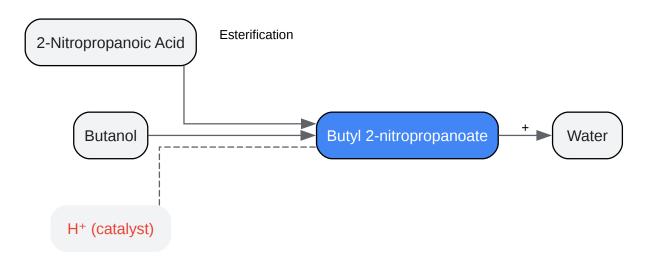
Table 1: Predicted Physicochemical Properties of Butyl 2-Nitropropanoate



Property	Predicted Value/Characteristic	
Molecular Formula	C\u2087H\u2081\u2083NO\u2084	
Molecular Weight	175.18 g/mol	
Appearance	Colorless to pale yellow liquid	
Odor	Fruity, with a sharp chemical note	
Boiling Point	Estimated to be higher than butyl propionate (146 °C) due to the polar nitro group.	
Solubility	Expected to have low solubility in water and good solubility in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane).	

## **Proposed Synthesis Pathway**

A plausible synthetic route to **Butyl 2-nitropropanoate** would involve the esterification of 2-nitropropanoic acid with butanol. This reaction is typically acid-catalyzed.



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Caption: Proposed synthesis of **Butyl 2-nitropropanoate**.



# Experimental Protocol: Synthesis of Butyl 2-Nitropropanoate (Theoretical)

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-nitropropanoic acid (1.0 eq) and butanol (1.2 eq).
- Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (0.05 eq).
- Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
- Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography.

#### **Anticipated Spectroscopic Data**

The structural elucidation of **Butyl 2-nitropropanoate** would rely on a combination of spectroscopic techniques. The expected spectral data are outlined below.

Table 2: Predicted Spectroscopic Data for Butyl 2-Nitropropanoate



Technique	Functional Group	Expected Chemical Shift <i>l</i> Wavenumber
¹H NMR	-CH(NO\u2082)-	4.5 - 5.0 ppm (quartet)
-COOCH\u2082-	4.0 - 4.3 ppm (triplet)	
-CH(NO\u2082)CH\u2083	1.6 - 1.8 ppm (doublet)	_
-COOCH\u2082CH\u2082-	1.5 - 1.7 ppm (sextet)	_
- COOCH\u2082CH\u2082CH\u 2082-	1.3 - 1.5 ppm (sextet)	
-CH\u2083 (butyl)	0.9 - 1.0 ppm (triplet)	
<sup>13</sup> C NMR	-C=O	165 - 175 ppm
-CH(NO\u2082)-	80 - 90 ppm	_
-COOCH\u2082-	65 - 70 ppm	_
-COOCH\u2082CH\u2082-	30 - 35 ppm	_
- COOCH\u2082CH\u2082CH\u 2082-	18 - 22 ppm	
-CH(NO\u2082)CH\u2083	15 - 20 ppm	_
-CH\u2083 (butyl)	13 - 15 ppm	_
IR Spectroscopy	C=O (ester)	1735 - 1750 cm <sup>-1</sup> (strong)
N-O (nitro, asymmetric)	1540 - 1560 cm <sup>-1</sup> (strong)	
N-O (nitro, symmetric)	1370 - 1390 cm <sup>-1</sup> (strong)	_
C-O (ester)	1100 - 1300 cm <sup>-1</sup> (strong)	_
Mass Spectrometry	Molecular Ion (M+)	m/z = 175
Fragmentation	Fragments corresponding to the loss of the butoxy group,	

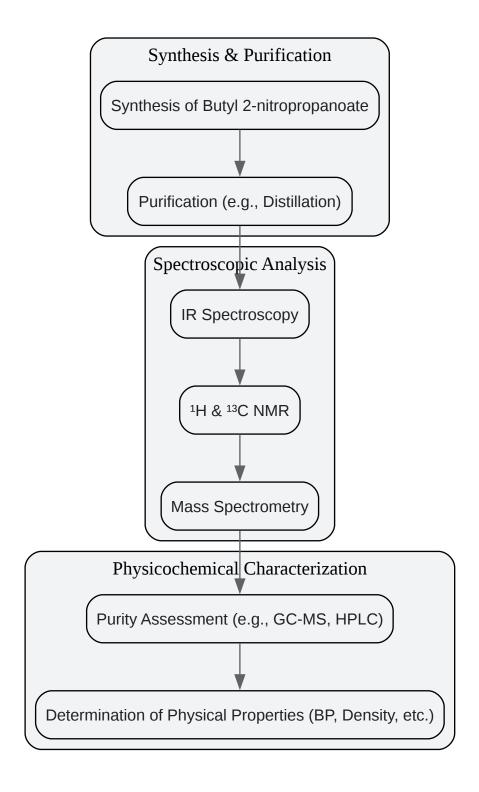


the nitro group, and cleavage of the butyl chain.

# **Proposed Workflow for Structural Analysis**

A logical workflow for the comprehensive structural analysis of a newly synthesized batch of **Butyl 2-nitropropanoate** is depicted below.





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Caption: Workflow for the structural analysis of **Butyl 2-nitropropanoate**.







This theoretical guide provides a starting point for researchers interested in **Butyl 2- nitropropanoate**. The successful synthesis and rigorous characterization of this compound will be a valuable contribution to the field, enabling further investigation into its properties and potential applications. As experimental data becomes available, this document can be updated to reflect a more complete and accurate structural analysis.

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